2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo-
Overview
Description
2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- is a chemical compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol . It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- can be achieved through several methods. One common approach involves the reaction of 7-hydroxy-8-methoxy-2-oxo-2H-1-benzopyran-6-carboxaldehyde with ethyl acetoacetate and ammonia, yielding dihydropyridine and pyridine derivatives . Another method includes the reaction of 7-hydroxy-8-methoxy-2-oxo-2H-1-benzopyran-6-carboxaldehyde with ethyl cyanoacetate and malononitrile, producing iminodicoumarin derivatives .
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- typically involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- can be compared with other benzopyran derivatives such as:
Coumarin (2H-1-benzopyran-2-one): Known for its anticoagulant and fragrance properties.
Benzopyran-4-one derivatives: Exhibiting anticancer and anti-inflammatory activities.
Iminodicoumarin derivatives: Formed from reactions involving benzopyran carboxaldehydes.
The uniqueness of 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-methoxy-2-oxochromene-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-9-3-2-7-4-8(6-12)11(13)15-10(7)5-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDLEXQPRBLXRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439592 | |
Record name | 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108734-15-2 | |
Record name | 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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